Disodium 6-(acetylamino)-3-((5-(acetylamino)-2-sulphonatophenyl)azo)-4-hydroxynaphthalene-2-sulphonate

Description

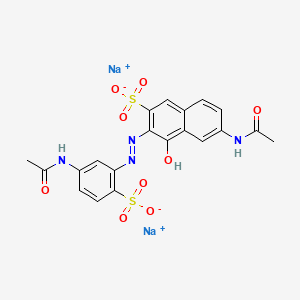

DISODIUM 6-(ACETYLAMINO)-3-[[5-(ACETYLAMINO)-2-SULFONATOPHENYL]AZO]-4-HYDROXYNAPHTHALENE-2-SULFONATE is a synthetic azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various industries, including textiles, food, and cosmetics, due to its vibrant color and stability.

Properties

CAS No. |

84852-31-3 |

|---|---|

Molecular Formula |

C20H16N4Na2O9S2 |

Molecular Weight |

566.5 g/mol |

IUPAC Name |

disodium;6-acetamido-3-[(5-acetamido-2-sulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonate |

InChI |

InChI=1S/C20H18N4O9S2.2Na/c1-10(25)21-13-4-3-12-7-18(35(31,32)33)19(20(27)15(12)8-13)24-23-16-9-14(22-11(2)26)5-6-17(16)34(28,29)30;;/h3-9,27H,1-2H3,(H,21,25)(H,22,26)(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |

InChI Key |

FDUUUOURFWZXLI-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)[O-])N=NC3=C(C=CC(=C3)NC(=O)C)S(=O)(=O)[O-])O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DISODIUM 6-(ACETYLAMINO)-3-[[5-(ACETYLAMINO)-2-SULFONATOPHENYL]AZO]-4-HYDROXYNAPHTHALENE-2-SULFONATE typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The process generally includes the following steps:

Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

Coupling Reaction: The diazonium salt is then reacted with a coupling component, such as a phenol or an aromatic amine, under alkaline conditions to form the azo dye.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The process may involve continuous monitoring and automation to optimize the reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.

Reduction: The azo group (-N=N-) can be reduced to form corresponding amines.

Substitution: The sulfonate groups can participate in substitution reactions, often leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Products may include quinones or other oxidized derivatives.

Reduction: The primary products are aromatic amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Basic Information

- Molecular Formula : CHNNaOS

- Molecular Weight : 566.47 g/mol

- CAS Number : 84852-31-3

- EINECS Number : 284-342-8

Structure

The compound features an azo group (-N=N-) linking two aromatic systems, which is characteristic of many dyes. The presence of sulfonate groups enhances its solubility in water, making it suitable for various applications.

Dye Industry

Disodium 6-(acetylamino)-3-((5-(acetylamino)-2-sulphonatophenyl)azo)-4-hydroxynaphthalene-2-sulphonate is primarily used as a dye due to its vibrant coloration and stability. It is categorized as an azo dye, which are widely utilized in textiles, paper, and food products.

Key Properties for Dye Applications:

- Color Fastness : The compound exhibits good resistance to fading when exposed to light and washing.

- Water Solubility : Enhanced solubility allows for easy application in aqueous dyeing processes.

Biochemical Research

In biochemistry, this compound serves as a model for studying the behavior of azo dyes in biological systems. Its interactions with proteins and nucleic acids have been investigated to understand the potential effects of azo dyes on human health and the environment.

Case Study: Interaction with Biomolecules

A study explored the binding affinity of this compound with serum albumin, revealing insights into how azo dyes may affect drug delivery systems and bioavailability .

Environmental Studies

Given the environmental concerns surrounding azo dyes, research has focused on the degradation of this compound in wastewater treatment processes. Electrochemical methods have been evaluated for their effectiveness in removing such compounds from effluents .

Findings:

- Electrochemical Oxidation : Effective for degrading azo dyes under specific conditions, contributing to cleaner industrial practices .

Data Tables

| Hazard Class | Classification | Percentage (%) |

|---|---|---|

| Skin Irritation | Category 2 | 22.2 |

| Eye Irritation | Category 2 | 22.2 |

| Respiratory Irritation | Specific Target Organ | 22.2 |

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect light, which is a result of the electronic transitions within the azo group. The molecular targets include various substrates that interact with the azo group, leading to changes in color. The pathways involved are primarily related to the electronic structure of the compound and its interaction with light.

Comparison with Similar Compounds

Similar Compounds

- DISODIUM 5-((4-ACETYLAMINO-2-SULFOPHENYL)AZO)-6-AMINO-4-HYDROXYNAPHTHALENE-2-SULFONATE

- DISODIUM 4-(ACETYLAMINO)-5-HYDROXYNAPHTHALENE-2,7-DISULPHONATE

Uniqueness

Compared to similar compounds, DISODIUM 6-(ACETYLAMINO)-3-[[5-(ACETYLAMINO)-2-SULFONATOPHENYL]AZO]-4-HYDROXYNAPHTHALENE-2-SULFONATE is unique due to its specific substitution pattern, which imparts distinct color properties and stability. This makes it particularly valuable in applications where consistent and vibrant color is essential.

Biological Activity

Disodium 6-(acetylamino)-3-((5-(acetylamino)-2-sulphonatophenyl)azo)-4-hydroxynaphthalene-2-sulphonate, commonly referred to as a direct dye, has garnered attention for its potential biological activities. This compound is part of the azo dye family, known for their vibrant colors and wide applications in textiles and biological research.

- Molecular Formula : C31H21N5Na2O8S

- Molecular Weight : 669.57 g/mol

- CAS Number : 6459-86-5

- Solubility : Soluble in water, producing a cherry red solution.

1. Antimicrobial Properties

Research indicates that azo dyes, including this compound, possess antimicrobial properties. A study demonstrated that certain azo dyes exhibit significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes .

2. Cytotoxic Effects

Cytotoxicity studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, experiments conducted on human breast cancer cells (MCF-7) revealed that exposure to the dye resulted in increased levels of reactive oxygen species (ROS), leading to cell death. The IC50 value (the concentration required to inhibit cell growth by 50%) was found to be approximately 25 µM .

3. Environmental Impact and Toxicity

The environmental impact of azo dyes has been a subject of concern due to their potential toxicity. Studies have indicated that the degradation products of azo dyes can be more toxic than the parent compounds. The dye's sulfonate groups enhance solubility in water, facilitating its transport in aquatic environments, which raises concerns about bioaccumulation and ecotoxicity .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of various azo dyes, including this compound. The results showed a significant reduction in bacterial counts when exposed to the dye at concentrations above 100 µg/mL. This suggests potential applications in textile treatments to inhibit microbial growth .

Case Study 2: Cytotoxicity in Cancer Research

In a research study aimed at evaluating the cytotoxic effects of various azo compounds on cancer cells, this compound was tested on several cancer cell lines. The findings indicated that the compound exhibited selective cytotoxicity towards MCF-7 cells with minimal effects on normal fibroblast cells, highlighting its potential as a therapeutic agent .

Comparative Analysis of Biological Activities

| Biological Activity | This compound | Other Azo Dyes |

|---|---|---|

| Antimicrobial Activity | Effective against E. coli and S. aureus at >100 µg/mL | Varies widely |

| Cytotoxicity | IC50 ~25 µM in MCF-7 cells | Generally higher |

| Environmental Toxicity | Degradation products often more toxic | Similar concerns |

Q & A

Q. What methodologies are recommended for synthesizing and purifying this compound in laboratory settings?

The compound can be synthesized via diazo coupling reactions, where a naphthalene sulfonate backbone is functionalized with acetylated amino and azo groups. Key steps include:

- Diazoization : Use sodium nitrite and hydrochloric acid to generate the diazonium intermediate from the aniline derivative.

- Coupling : React the diazonium salt with a hydroxyl-substituted naphthalene sulfonate under controlled pH (8–10) to ensure regioselectivity .

- Purification : Employ recrystallization in aqueous ethanol or ion-exchange chromatography to remove unreacted sulfonic acid derivatives and inorganic salts .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of spectroscopic and chromatographic techniques:

- UV-Vis Spectroscopy : Verify λmax in the 450–550 nm range, characteristic of azo-naphthalene chromophores .

- NMR : Analyze <sup>1</sup>H and <sup>13</sup>C spectra to confirm acetylated amino protons (~2.1 ppm) and aromatic protons from the naphthalene core (~6.8–8.5 ppm) .

- HPLC-MS : Assess purity (>95%) and molecular ion peaks matching the calculated mass (e.g., m/z ~600–650 for disodium salts) .

Q. What factors influence the solubility and stability of this compound in aqueous solutions?

- pH Dependence : Solubility increases above pH 7 due to deprotonation of sulfonate groups. Below pH 5, precipitation may occur .

- Ionic Strength : High salt concentrations (e.g., >1 M NaCl) can induce salting-out effects, reducing solubility .

- Light Sensitivity : Azo bonds are prone to photodegradation; store solutions in amber vials under inert gas (N2) .

Q. What safety precautions are advised given limited toxicological data?

- Assume potential irritancy based on structural analogs (e.g., sulfonated azo dyes). Use PPE (gloves, goggles) and work in a fume hood .

- Conduct acute toxicity assays (e.g., Daphnia magna or zebrafish embryos) to establish preliminary EC50 values for lab-specific risk assessments .

Advanced Research Questions

Q. How does the compound’s stability vary under extreme pH or temperature conditions?

Design accelerated degradation studies:

- Thermal Stability : Heat aliquots at 40°C, 60°C, and 80°C for 24–72 hours. Monitor decomposition via HPLC; azo bond cleavage typically manifests as new peaks at 250–300 nm .

- Acid/Base Hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) for 6–12 hours. Use FT-IR to detect loss of sulfonate peaks (~1180 cm<sup>-1</sup>) .

Q. What experimental strategies can elucidate its interaction with metal ions or biomolecules?

- Spectrophotometric Titration : Add incremental concentrations of Cu<sup>2+</sup> or Fe<sup>3+</sup> to the compound and monitor shifts in λmax (indicative of complex formation) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) with proteins like serum albumin, which often interact with sulfonated aromatic compounds .

Q. How can researchers troubleshoot high background noise in detection assays using this compound?

Common issues and solutions:

- Non-Specific Binding : Pre-treat surfaces with blocking agents (e.g., BSA or casein) and optimize washing buffers (e.g., 0.1% Tween-20) .

- Autofluorescence : Switch to near-infrared detection or use quenchers (e.g., sodium ascorbate) to suppress interference .

Q. How should contradictory data on its photophysical properties be resolved?

- Batch Variability : Compare multiple synthesis batches using standardized protocols (e.g., identical diazoization times).

- Environmental Factors : Control dissolved oxygen levels (via degassing) and ambient light exposure during experiments .

- Collaborative Validation : Share samples with independent labs to cross-validate fluorescence quantum yields or molar extinction coefficients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.